Molecular Weight Reduction vs. Tetrahydropyran-4-ol: A 2% Mass Advantage in Fragment-Based Scaffolds
3,4-Dihydro-2H-pyran-4-ol (C5H8O2, 100.12 g/mol) is 2.0 g/mol (2.0%) lighter than its fully saturated analog tetrahydropyran-4-ol (C5H10O2, 102.13 g/mol) due to the presence of one endocyclic double bond that eliminates two hydrogen atoms . This mass differential, while modest in absolute terms, becomes meaningful in fragment-based drug discovery where maintaining molecular weight below 300 Da is a critical parameter for lead-likeness [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 100.12 g/mol |
| Comparator Or Baseline | Tetrahydropyran-4-ol (CAS 2081-44-9): 102.13 g/mol |
| Quantified Difference | 2.01 g/mol reduction (2.0% lower mass) |
| Conditions | Calculated from molecular formula C5H8O2 vs C5H10O2 |
Why This Matters
Procurement of the dihydro variant enables fragment growth strategies with 2% greater molecular weight headroom relative to the saturated analog, a non-trivial advantage when operating near the 300 Da Lipinski boundary.
- [1] Lipinski CA, et al. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Rule of five for drug-likeness. View Source
